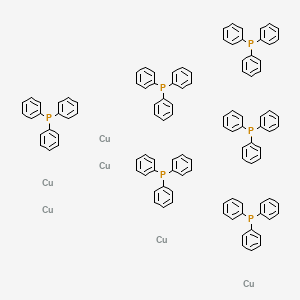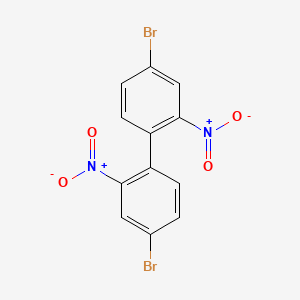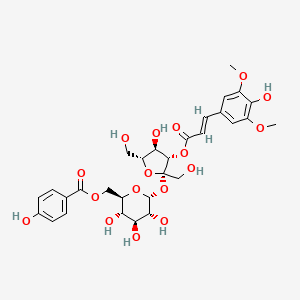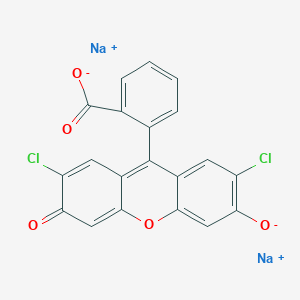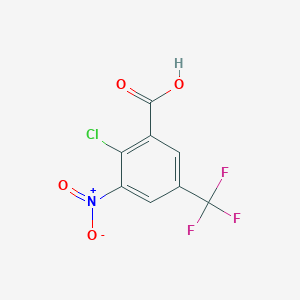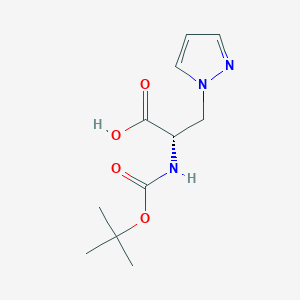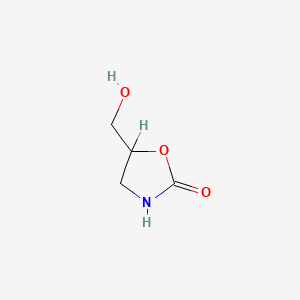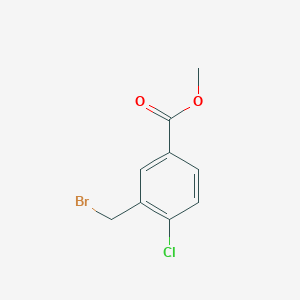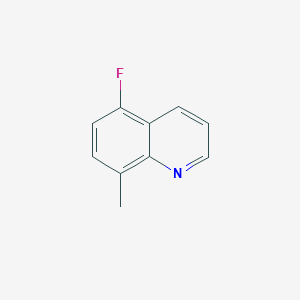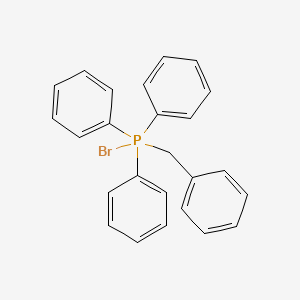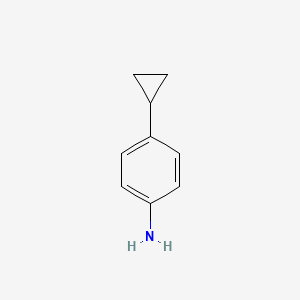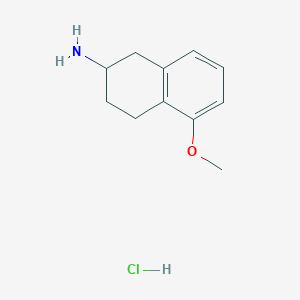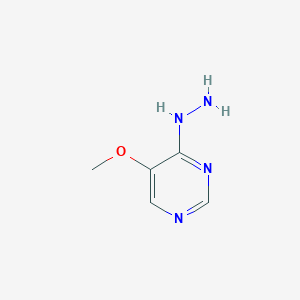
4-ヒドラゾノ-5-メトキシ-1,4-ジヒドロピリミジン
概要
説明
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes a hydrazone group attached to a methoxy-substituted dihydropyrimidine ring
科学的研究の応用
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazone group allows it to act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent. Its unique structure may interact with biological targets in novel ways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
準備方法
The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine typically involves the reaction of 5-methoxy-1,4-dihydropyrimidine-4-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process
化学反応の分析
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group to an amine group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield 5-methoxy-1,4-dihydropyrimidine-4-one derivatives, while reduction can produce 4-amino-5-methoxy-1,4-dihydropyrimidine.
作用機序
The mechanism of action of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions may lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
類似化合物との比較
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
4-Hydrazono-5-methyl-1,4-dihydropyrimidine: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-Hydrazono-5-ethoxy-1,4-dihydropyrimidine: The ethoxy group provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in chemical behavior and applications.
4-Hydrazono-5-chloro-1,4-dihydropyrimidine: The presence of a chloro group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFLTBQJYNGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547617 | |
| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-06-4 | |
| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


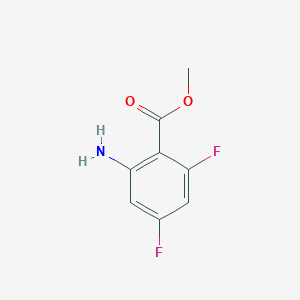
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
